molecular formula C13H15Cl2NO3 B2394714 Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate CAS No. 2223090-61-5

Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate

Cat. No.: B2394714
CAS No.: 2223090-61-5
M. Wt: 304.17
InChI Key: YFAHPRHPOSDRKU-LLVKDONJSA-N
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Description

Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a chloroacetyl group and a chlorophenyl group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with chloroacetyl chloride to form the intermediate 2-chloro-N-(2-chlorobenzyl)acetamide.

    Coupling Reaction: The intermediate is then coupled with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloroacetyl group to an alcohol or amine.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate can be compared with similar compounds such as:

    Ethyl (3R)-3-[(2-bromoacetyl)amino]-3-(2-bromophenyl)propanoate: Similar structure but with bromine atoms instead of chlorine.

    Ethyl (3R)-3-[(2-fluoroacetyl)amino]-3-(2-fluorophenyl)propanoate: Similar structure but with fluorine atoms instead of chlorine.

The uniqueness of this compound lies in its specific combination of chloroacetyl and chlorophenyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-2-19-13(18)7-11(16-12(17)8-14)9-5-3-4-6-10(9)15/h3-6,11H,2,7-8H2,1H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAHPRHPOSDRKU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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